molecular formula C17H16BrNO B11349006 5-bromo-1-methyl-3-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one

5-bromo-1-methyl-3-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B11349006
M. Wt: 330.2 g/mol
InChI Key: PPEQVKDLVZQQBZ-UHFFFAOYSA-N
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Description

5-BROMO-1-METHYL-3-[(2-METHYLPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a bromine atom at the 5-position, a methyl group at the 1-position, and a 2-methylphenylmethyl group at the 3-position of the indole ring, making it a unique structure with potential biological significance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-1-METHYL-3-[(2-METHYLPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves the following steps:

    Methylation: The methyl group at the 1-position can be introduced using methyl iodide in the presence of a base such as potassium carbonate.

    Alkylation: The 3-position is alkylated with 2-methylbenzyl chloride in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group at the 2-position, converting it to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, especially at positions ortho and para to the bromine atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.

Major Products Formed

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated products.

Scientific Research Applications

5-BROMO-1-METHYL-3-[(2-METHYLPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-BROMO-1-METHYL-3-[(2-METHYLPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-BROMO-1-METHYL-3-[(2-METHYLPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to its specific substitution pattern on the indole ring, which imparts distinct biological activities and chemical reactivity. Its combination of bromine, methyl, and 2-methylphenylmethyl groups makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H16BrNO

Molecular Weight

330.2 g/mol

IUPAC Name

5-bromo-1-methyl-3-[(2-methylphenyl)methyl]-3H-indol-2-one

InChI

InChI=1S/C17H16BrNO/c1-11-5-3-4-6-12(11)9-15-14-10-13(18)7-8-16(14)19(2)17(15)20/h3-8,10,15H,9H2,1-2H3

InChI Key

PPEQVKDLVZQQBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CC2C3=C(C=CC(=C3)Br)N(C2=O)C

Origin of Product

United States

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